2-Chloro-6-ethylpyrazine
Description
Overview of Halogenated Pyrazines in Contemporary Chemical Research
Halogenated pyrazines, a class of pyrazine (B50134) derivatives featuring one or more halogen atoms, are significant subjects of study in modern chemical research. The introduction of halogens into the pyrazine ring imparts unique electronic properties and reactivity, making them valuable intermediates in organic synthesis and key components in the development of new materials and biologically active molecules. tandfonline.comacs.org The electron-withdrawing nature of halogens can influence the reactivity of the pyrazine core, making it more susceptible to nucleophilic substitution reactions. chemicalbook.com This characteristic is frequently exploited in the synthesis of more complex molecules.
Research has demonstrated that halogenated pyrazines serve as versatile building blocks. For instance, they are utilized in the synthesis of chalcones, which have shown potential as antimicrobial agents. mdpi.comnih.gov The presence of a halogen, such as chlorine, can enhance the biological activity of these compounds. nih.gov Furthermore, chloropyrazines are noted for their potential to form halogen bonds, a type of non-covalent interaction that is of growing interest in medicinal chemistry and materials science. acs.org The ability to participate in various coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, further underscores the importance of halogenated pyrazines in constructing complex molecular architectures. tandfonline.com
Significance of Ethyl-Substituted Pyrazines in Heterocyclic Chemistry
Ethyl-substituted pyrazines represent another important subclass of pyrazine derivatives with considerable significance in heterocyclic chemistry. The ethyl group, an alkyl substituent, can influence the physical and chemical properties of the pyrazine molecule, including its lipophilicity and steric profile. These characteristics are crucial in various applications, particularly in the fields of flavor and fragrance chemistry, as well as in the design of new bioactive compounds. researchgate.net
The synthesis of ethyl-substituted pyrazines can be achieved through various methods, including the reaction of α-hydroxy ketones with nitrogen sources. researchgate.net The specific substitution pattern of ethyl groups on the pyrazine ring can be controlled to some extent by the choice of starting materials and reaction conditions, leading to a diverse array of pyrazine derivatives with distinct properties. researchgate.net For example, 2-ethyl-5-methylpyrazine (B82492) and 2-ethyl-6-methylpyrazine (B77461) are known flavor components. mdpi.com In the context of medicinal chemistry, the introduction of an ethyl group can modulate the biological activity of a parent compound. nih.gov
Current Research Trajectories for 2-Chloro-6-ethylpyrazine and Closely Related Analogues
Current research involving this compound and its analogues is multifaceted, touching upon organic synthesis, medicinal chemistry, and materials science. The combination of a chloro substituent and an ethyl group on the pyrazine ring provides a unique platform for further chemical exploration. The chlorine atom serves as a reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of functional groups. angenechemical.com
Recent studies have explored the use of similar chloro- and alkyl-substituted pyrazines in the synthesis of novel compounds with potential biological activities. For instance, derivatives of 2-chloropyrazine (B57796) have been investigated for their antimicrobial and anticancer properties. Analogues such as 6-Chloro-2-ethylpyrazolo[3,4-b]pyrazine have also been synthesized and characterized. nih.gov The reactivity of the chloro group allows for the construction of more complex heterocyclic systems, which are often scaffolds for new pharmaceutical agents. google.com Research is also directed towards understanding the solid-state structures and intermolecular interactions of these compounds, as exemplified by the study of a copper cluster complex involving 2-ethylpyrazine (B116886). researchgate.net The development of efficient synthetic routes to access these and other substituted pyrazines remains an active area of investigation. rsc.orgsioc-journal.cn
Structure
3D Structure
Properties
Molecular Formula |
C6H7ClN2 |
|---|---|
Molecular Weight |
142.58 g/mol |
IUPAC Name |
2-chloro-6-ethylpyrazine |
InChI |
InChI=1S/C6H7ClN2/c1-2-5-3-8-4-6(7)9-5/h3-4H,2H2,1H3 |
InChI Key |
RWFXPEFADFHBHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CC(=N1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 6 Ethylpyrazine and Its Precursors/derivatives
Strategies for the Construction of Halogenated Pyrazine (B50134) Scaffolds
The introduction of a halogen, specifically chlorine, onto the pyrazine ring is a key step in the synthesis of 2-Chloro-6-ethylpyrazine. Various methods have been developed for the chlorination of pyrazine and its derivatives.
Chlorination Reactions of Substituted Pyrazines
Direct chlorination of substituted pyrazines can be a challenging process. The pyrazine ring is an electron-deficient system, which generally makes it less reactive towards electrophilic substitution. However, under specific conditions, direct chlorination can be achieved. For instance, the chlorination of alkylpyrazines in solution has been explored, though it can be unpredictable. The concentration of chlorine in the reaction mixture is a critical factor, as uncontrolled reactions can occur. google.com
A study on the chlorination of 2,5-dimethylpyrazine (B89654) in carbon tetrachloride with chlorine gas, even without ultraviolet light, yielded 2-chloro-3,6-dimethylpyrazine. This demonstrates that direct chlorination of an alkyl-substituted pyrazine is feasible, providing a potential pathway to halogenated precursors of this compound.
| Starting Material | Reagent | Solvent | Product | Reference |
| 2,5-Dimethylpyrazine | Cl2 | CCl4 | 2-Chloro-3,6-dimethylpyrazine | |
| Monochloropyrazine | Cl2 | 2,6-Dichloropyrazine (B21018) | 2,6-Dichloropyrazine | google.com |
Synthesis from Hydroxypyrazines and Phosphoryl Chloride Derivatives
A common and effective method for the synthesis of chloropyrazines involves the conversion of the corresponding hydroxypyrazines (or pyrazinones) using a chlorinating agent such as phosphorus oxychloride (POCl3). This reaction is a well-established procedure for converting hydroxyl groups on heterocyclic rings to chlorine atoms.
A solvent-free method for the chlorination of various hydroxy-N-heterocycles, including hydroxypyrimidines and hydroxypyridines, using an equimolar amount of POCl3 has been developed. This procedure, which involves heating the reactants in a sealed reactor, is suitable for large-scale preparations and offers high yields. nih.gov This approach is applicable to the synthesis of chloropyrazines from their hydroxy precursors. The combination of POCl3 and phosphorus pentachloride (PCl5) can also be used as a robust chlorinating agent for a variety of compounds. indianchemicalsociety.com
| Starting Material | Reagent | Conditions | Product | Reference |
| Hydroxypyrimidines | POCl3 (equimolar) | Sealed reactor, high temperature | Chlorinated pyrimidines | nih.gov |
| Dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles | POCl3 | DMF | Chlorinated indenopyrroles | rsc.org |
Vapor Phase Chlorination Approaches for Pyrazine Rings
Vapor phase chlorination offers an alternative to solution-based methods and can be particularly useful for the synthesis of monochlorinated pyrazines. This process involves reacting pyrazine vapor with chlorine gas at elevated temperatures.
A patented method describes the production of monochloropyrazine in good yields by reacting pyrazine vapor with chlorine in the presence of water vapor at temperatures between 300 to 600 °C. google.com This method is advantageous as it minimizes the formation of tar and carbonaceous materials. google.com While this method primarily yields monochloropyrazine, it can be adapted for substituted pyrazines. Analogous vapor-phase chlorination of alpha-picoline to produce chlorinated pyridines suggests the potential for similar reactions with alkylpyrazines. googleapis.com
| Starting Material | Reagents | Temperature | Key Feature | Reference |
| Pyrazine | Chlorine, Water vapor | 300-600 °C | Good yield of monochloropyrazine | google.com |
| alpha-Picoline | Chlorine, Water | ~200-500 °C | Production of chlorinated pyridines | googleapis.com |
Introduction of the Ethyl Moiety onto Pyrazine Rings
The introduction of an ethyl group onto the pyrazine ring can be accomplished through various alkylation strategies. The regioselectivity of this addition is a crucial aspect of the synthesis.
Alkylation Reactions in Pyrazine Synthesis
General alkylation methods can be employed to introduce alkyl groups onto the pyrazine ring. These methods often involve the reaction of the pyrazine with an alkylating agent in the presence of a suitable catalyst or activating agent.
Regioselective Alkylation via Minisci-type Reactions
The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heterocycles like pyrazine. wikipedia.org This radical-based reaction allows for the introduction of alkyl groups with a high degree of regioselectivity. The reaction typically involves the generation of an alkyl radical from a carboxylic acid or other precursor, which then adds to the protonated heteroaromatic ring. wikipedia.org
A systematic investigation into the factors affecting the regiochemistry of radical functionalization of heterocycles revealed that substituents on the ring have consistent and additive effects on the regioselectivity of the substitution. nih.govacs.org This allows for the prediction of the outcome of Minisci-type reactions on complex pyrazines. For 2-substituted pyrazines, the regioselectivity of the Minisci reaction is influenced by both electronic and steric factors. The reaction of 2-chloropyrazines with alkyl radicals would be expected to proceed with a certain degree of regioselectivity based on these principles. The use of alkylsulfinate salts as radical precursors has been shown to be effective in these reactions. nih.govacs.org
The generation of alkyl radicals for Minisci reactions can be achieved through various methods, including the use of catalytic amounts of chloride ions under photochemical conditions to generate chlorine radicals, which can then abstract a hydrogen atom from a C(sp3)-H bond. nih.gov
| Heterocycle | Alkyl Source | Key Features | Reference |
| Pyridines, Pyrimidines, Pyridazines, Pyrazines | Alkylsulfinate salts | Predictable regioselectivity based on substituents | nih.govacs.org |
| Electron-deficient heteroarenes | Carboxylic acids | Acidic conditions for protonation of heterocycle | wikipedia.org |
| Heteroarenes | C(sp3)-H bonds | Photo-induced catalytic chlorine radical generation | nih.gov |
Convergent and Divergent Synthetic Routes to this compound
The construction of the this compound molecule can be approached through synthetic routes that either assemble the substituted ring from smaller fragments (convergent synthesis) or modify a pre-existing pyrazine core (divergent synthesis). The choice of route often depends on the availability of starting materials, desired yield, and the need for specific isomers.
A primary method for synthesizing chlorinated alkylpyrazines involves the direct, liquid-phase nuclear monochlorination of an appropriate alkylpyrazine. google.com This approach is a direct pathway to creating key chloroalkylpyrazine intermediates. For instance, ethylpyrazine can be subjected to chlorination to yield 2-chloro-3-ethylpyrazine, a closely related isomer of the target compound. google.com Historically, the direct chlorination of an alkylpyrazine was thought to favor substitution on the alkyl group rather than the pyrazine ring. google.com However, methods have been developed to achieve nuclear chlorination, providing valuable intermediates for applications in polymers, pesticides, and pharmaceuticals. google.com
Another relevant synthesis for producing chlorinated pyrazine intermediates is the chlorination of monochloropyrazine to yield 2,6-dichloropyrazine. google.com This process is conducted by dissolving monochloropyrazine in 2,6-dichloropyrazine, which acts as a solvent, and then introducing gaseous chlorine at elevated temperatures (60-140 °C). google.com This method minimizes the formation of by-products that can occur when using other organic solvents. google.com The resulting 2,6-dichloropyrazine can then serve as a versatile intermediate for further functionalization.
| Starting Material | Reagent | Product | Significance | Reference |
| Alkylpyrazine (e.g., ethylpyrazine) | Chlorine | Nuclear Monochlorinated Alkylpyrazine | Provides a direct route to chloroalkylpyrazine intermediates. google.com | google.com |
| Monochloropyrazine | Gaseous Chlorine | 2,6-Dichloropyrazine | Creates a key di-chlorinated intermediate using the end-product as a solvent to prevent side reactions. google.com | google.com |
Pyrazine-N-oxides are versatile intermediates in the synthesis of functionalized pyrazines, including halopyrazines. The N-oxide group activates the pyrazine ring, facilitating certain substitution reactions and can be subsequently removed or used to direct the introduction of other functional groups. The oxidation of pyrazines to their corresponding N-oxides can be achieved using various oxidizing agents. researchgate.netnih.gov For example, OXONE® has been shown to be an efficient reagent for the preparation of pyrazine dioxides. researchgate.net
Once formed, the pyrazine-N-oxide can be converted to a halopyrazine. This transformation is a common strategy in heterocyclic chemistry. While specific examples for this compound are not detailed, the general methodology involves reacting the N-oxide with a halogenating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). Furthermore, pyrazine-N-oxides can undergo innovative C-H/C-H cross-coupling reactions, as demonstrated in the synthesis of a dragmacidin D model compound where a pyrazine-N-oxide was coupled with an indole. nih.gov Following such a coupling, treatment with trifluoroacetic anhydride (B1165640) can lead to the formation of pyrazinones, which can be precursors to halopyrazines. nih.gov The reactivity of N-oxides provides a powerful tool for elaborating the pyrazine structure before the final halogenation step.
The synthesis of highly substituted pyrazines, such as 3-amino-5-chloro-6-ethylpyrazine-2-carbonitrile, requires multi-step strategies that carefully build the desired substitution pattern. These compounds serve as advanced precursors for more complex molecules. A plausible synthetic pathway can be designed based on established reactions for similar structures.
A general route often starts with the chlorination of a pyrazine-2-carbonitrile scaffold. For example, 3-chloropyrazine-2-carbonitrile (B110518) can be synthesized by treating pyrazine-2-carbonitrile with sulfuryl chloride in a solution of toluene (B28343) and DMF. chemicalbook.com This provides a key chlorinated intermediate. Subsequent steps would involve introducing the ethyl group and the amino group through nucleophilic substitution or other functional group interconversions.
Another powerful strategy for constructing such complex heterocycles is the use of multi-component reactions. For instance, 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles have been synthesized by reacting alkyl isocyanides with carbonyl chlorides, followed by the addition of diaminomaleonitrile. nih.gov This highlights a convergent approach where multiple components are combined in a single pot to rapidly build molecular complexity. A similar strategy could be envisioned for the target precursor.
| Step | Reaction | Reagents | Purpose | Reference |
| 1 | Chlorination | Pyrazine-2-carbonitrile, Sulfuryl Chloride | Introduction of a chlorine atom onto the pyrazine ring. chemicalbook.com | chemicalbook.com |
| 2 | Alkylation | (Intermediate from Step 1) | Introduction of the ethyl group (e.g., via cross-coupling). | |
| 3 | Amination | (Intermediate from Step 2) | Introduction of the amino group. | |
| Alt. | Multi-component Reaction | Alkyl Isocyanide, Carbonyl Chloride, Diaminomaleonitrile | One-pot synthesis of a highly substituted pyrazine dicarbonitrile core. nih.gov | nih.gov |
Control of Regioselectivity and Stereoselectivity in this compound Synthesis
Achieving the correct arrangement of substituents on the pyrazine ring, known as regioselectivity, is a critical challenge in the synthesis of this compound. The directing effects of substituents already present on the ring play a significant role. For instance, in the chlorination of an alkylpyrazine, the position of the incoming chlorine atom is influenced by the electronic and steric properties of the alkyl group.
To achieve high levels of regiocontrol, advanced synthetic methodologies are employed. One powerful technique is the use of directed metalation. Knochel et al. developed a sequential regio- and chemoselective metalation of chloropyrazine using specialized magnesium and zinc reagents like TMPMgCl·LiCl (Turbo-Hauser base). mdpi.com This method allows for the specific functionalization of the pyrazine ring at a defined position by trapping the metallated intermediate with an electrophile. mdpi.com Such strategies provide a robust and high-yielding pathway to highly functionalized pyrazines with precise control over the substituent placement. mdpi.com
Stereoselectivity is primarily a concern when chiral centers are present in the molecule, either on the substituents or if the pyrazine ring is part of a larger, non-aromatic fused system. For this compound itself, the aromatic pyrazine core is planar, and thus stereoselectivity is not an issue for the ring itself. However, control of stereochemistry can be crucial in the synthesis of precursors or derivatives that contain stereocenters on their side chains.
Green Chemistry Approaches and Sustainable Synthetic Routes for Halogenated Pyrazines
Modern synthetic chemistry places increasing emphasis on sustainability and the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of halogenated pyrazines, this involves developing new routes that are more environmentally benign than traditional methods. rasayanjournal.co.in
Key green chemistry approaches applicable to halogenated pyrazine synthesis include:
Use of Safer Reagents : Traditional halogenation reactions often use hazardous reagents like elemental chlorine or bromine. rsc.org A greener approach involves using halide salts (e.g., potassium chloride), which are easier to handle, in combination with a clean chemical oxidant like hydrogen peroxide. rsc.org This strategy mimics biological halogenation processes.
Catalytic Methods : The use of catalysts can reduce reaction times, lower energy consumption, and lead to higher yields and selectivities. rasayanjournal.co.in Metal-catalyzed cross-coupling reactions are a potential, atom-economical route for introducing halogen atoms, although challenges remain, particularly with forming carbon-fluorine bonds. rsc.org
Alternative Reaction Conditions : Techniques such as microwave-assisted synthesis and ultrasonication can significantly shorten reaction times and increase product yields, contributing to a more efficient and sustainable process. rasayanjournal.co.in
Solventless Reactions and Safer Solvents : Eliminating volatile organic solvents or replacing them with greener alternatives like water or ionic liquids reduces environmental impact. rasayanjournal.co.in Solvent-free reactions, sometimes performed using mechanical methods like ball milling, offer a clean and efficient way to conduct chemical synthesis. rasayanjournal.co.in
By incorporating these green chemistry principles, the synthesis of this compound and other halogenated pyrazines can be made more sustainable and environmentally responsible. rsc.orgmobt3ath.com
Advanced Spectroscopic and Analytical Characterization of 2 Chloro 6 Ethylpyrazine
High-Resolution Chromatographic Separations for Complex Mixtures
High-resolution chromatographic techniques are indispensable for the separation and analysis of complex mixtures containing pyrazine (B50134) derivatives. These methods allow for the isolation and quantification of individual components, which is crucial for quality control and in-depth structural analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Pyrazine Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like pyrazines. akjournals.com In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. akjournals.comnih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative data. mdpi.com
The choice of the GC column is critical for achieving optimal separation. For pyrazine analysis, columns such as DB-WAX and HP-5ms are commonly employed. akjournals.commdpi.com For instance, a DB-WAX column has been successfully used to separate isomers of ethyl-methylpyrazine. mdpi.com The temperature program of the GC oven is carefully controlled to ensure efficient separation. A typical program might involve holding the initial temperature, followed by a gradual ramp to a final temperature, which is then held for a specific duration. nih.gov
The mass spectrometer provides detailed structural information. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio, serves as a molecular fingerprint. For example, in the analysis of a mixture of 2-ethyl-6-methylpyrazine (B77461) and 2-ethyl-5-methylpyrazine (B82492), both isomers can produce a dominant ion at m/z 121. mdpi.com
Table 1: GC-MS Parameters for Pyrazine Analysis
| Parameter | Typical Value/Condition |
|---|---|
| GC Column | DB-WAX, HP-5ms, DB-5 MS akjournals.comnih.govmdpi.com |
| Carrier Gas | Helium nih.gov |
| Injection Mode | Split or Splitless |
| Temperature Program | Initial hold, ramp to final temperature nih.gov |
| MS Ionization | Electron Ionization (EI) at 70 eV nih.gov |
| Mass Analyzer | Quadrupole akjournals.com |
High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is another essential technique for the separation and purification of pyrazine isomers. mdpi.comnih.gov This method is particularly useful for non-volatile or thermally labile compounds. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components between the two phases.
For the separation of closely related pyrazine isomers, such as regioisomers, specialized columns are often necessary. Chiral stationary phases, like Chiralpak AD-H, have proven effective in separating non-chiral regioisomers of ethyl-methylpyrazine using mobile phases composed of hexane/isopropanol or cyclohexane/isopropanol. mdpi.comnih.gov The separation efficiency can be fine-tuned by adjusting the ratio of the solvents in the mobile phase. nih.gov
Reversed-phase HPLC (RP-HPLC) is also a common approach for the separation of pyrazine derivatives. nih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.
Table 2: HPLC Conditions for Pyrazine Isomer Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H mdpi.comnih.gov |
| Mobile Phase | Hexane/Isopropanol or Cyclohexane/Isopropanol mdpi.comnih.gov |
| Flow Rate | Typically 1 mL/min nih.gov |
| Detection | UV or Mass Spectrometry |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including pyrazine derivatives. bhu.ac.in It provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org
Application of Advanced 1D and 2D NMR Techniques (e.g., HSQC, HMBC)
Modern NMR analysis relies on a suite of one-dimensional (1D) and two-dimensional (2D) experiments to unambiguously assign proton (¹H) and carbon (¹³C) chemical shifts. ipb.pt 1D NMR spectra (¹H and ¹³C) provide initial information about the different types of protons and carbons present in the molecule. sinica.edu.tw
2D NMR techniques are crucial for establishing connectivity between atoms. ipb.ptgithub.io
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for identifying which protons are bonded to which carbons. ipb.ptgithub.io
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. ipb.ptgithub.io This information is critical for piecing together the molecular fragments identified from other NMR data. For example, in differentiating between 2-chloro-5-methylpyrazine (B1367138) and 2-chloro-6-methylpyrazine, HMBC can show correlations between the methyl protons and the ring carbons, allowing for unambiguous identification. researchgate.net
The combination of these techniques allows for a complete and detailed assignment of the molecular structure. researchgate.net
Investigation of Molecular Conformations and Dynamics via NMR
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound by probing its vibrational modes. These techniques are highly sensitive to the functional groups present in a molecule.
In the context of 2-Chloro-6-ethylpyrazine, IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the pyrazine ring, the C-Cl bond, and the ethyl group. For example, a study on a related compound, 6-chloro-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide, utilized FT-IR and FT-Raman spectroscopy to analyze its vibrational properties. researchgate.net The spectra revealed characteristic peaks for the C=O and N-H stretching vibrations of the amide group. mdpi.com Similar analyses can be applied to this compound to confirm the presence of its key functional groups and to serve as a reference for its identification.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-ethyl-6-methylpyrazine |
| 2-ethyl-5-methylpyrazine |
| 2-chloro-5-methylpyrazine |
| 6-chloro-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide |
| 2-chloro-3-methoxypyrazine |
| 2-methyl-3(5 or 6)-ethoxypyrazine |
| 2,5-dimethyl-3-isopentylpyrazine |
| 2,5-dimethyl-3-n-propylpyrazine |
| 2,5-dimethyl-3-(3-methylbutyl)pyrazine |
| 2,6-dimethyl-3-n-butylpyrazine |
| 2,6-dimethyl-3-n-pentylpyrazine |
| 2,3,5-trimethylpyrazine (B81540) |
| 2-ethyl-3,5-dimethylpyrazine (B18607) |
| 2,3-diethyl-5-methylpyrazine (B150936) |
| 2-methoxy-3-methylpyrazine |
| 2-ethoxy-3(5 or 6)-methylpyrazine |
| 2-chloro-5,6-diethyl-5-methylpyrazine |
| 2-Chloroethanol |
| Trimethyl-pyrazine |
| 2-chloroquinoxaline |
| 3-Chloro-N-methylpyrazine-2-carboxamide |
| 3-Chloro-N-ethylpyrazine-2-carboxamide |
| 5-Chloropyrazine-2-carboxamide |
| 5-(Alkylamino)pyrazine-2-carboxamides |
| 6-(Alkylamino)pyrazine-2-carboxamides |
| 3-(Alkylamino)pyrazine-2-carboxamides |
| 3-(alkylamino)-N-ethylpyrazine-2-carboxamides |
| 3-(alkylamino)-N-methylpyrazine-2-carboxamides |
| 2-ethyl-3,6-dimethylpyrazine |
| 2,5-dimethylpyrazine (B89654) |
| 2-ethyl-3-methyl-pyrazine |
| 2-Chloro-6-ethylamino-4-nitrophenol |
| 2-chloropyrazine (B57796) 4-oxide |
| 6-methylpyrazine |
| 6-ethylpyrazine-2-carbohydrazide |
Infrared (IR) Spectroscopy Studies of Pyrazine Derivatives
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups and elucidate the structural features of molecules by measuring the absorption of infrared radiation. For pyrazine derivatives, IR spectroscopy provides critical information about the vibrations of the heterocyclic ring and its substituents. The analysis of the IR spectrum of this compound allows for the identification of characteristic vibrational modes associated with the pyrazine ring, the ethyl group, and the carbon-chlorine bond.
The pyrazine ring itself exhibits several distinct absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic ring are observed in the 1600-1400 cm⁻¹ region, often as a series of sharp bands. Ring "breathing" modes and other skeletal vibrations, which involve the concerted movement of all atoms in the ring, produce characteristic absorptions in the fingerprint region (below 1400 cm⁻¹).
The substituents on the pyrazine ring introduce their own unique spectral signatures. The ethyl group (-CH₂CH₃) is identified by its aliphatic C-H stretching vibrations, which occur just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹). Additionally, C-H bending (scissoring and rocking) vibrations for the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups are found in the 1470-1370 cm⁻¹ range. The C-Cl stretching vibration is a key diagnostic feature for this compound. This bond typically produces a strong absorption in the lower frequency fingerprint region, generally between 800 and 600 cm⁻¹, providing direct evidence of halogenation.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Vibrational Mode | Functional Group/Moiety | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Pyrazine Ring | 3100 - 3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | Ethyl Group (-CH₂, -CH₃) | 2980 - 2850 | Strong |
| C=N / C=C Stretch | Pyrazine Ring | 1600 - 1400 | Medium-Strong (Multiple Bands) |
| C-H Bend (Aliphatic) | Ethyl Group (-CH₂, -CH₃) | 1470 - 1370 | Medium |
| C-H Out-of-Plane Bend | Pyrazine Ring | 900 - 700 | Strong |
| C-Cl Stretch | Chloro Group | 800 - 600 | Strong |
Raman Spectroscopy Applications in Analyzing Pyrazine Structure
Raman spectroscopy is a vibrational spectroscopic technique that serves as a powerful complement to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While IR activity depends on a change in the molecule's dipole moment, Raman activity depends on a change in its polarizability. Consequently, symmetric vibrations and vibrations of non-polar bonds, which are often weak or silent in IR spectra, can produce strong signals in Raman spectra.
For pyrazine and its derivatives, Raman spectroscopy is particularly effective for studying the symmetric vibrations of the aromatic ring. The totally symmetric ring "breathing" mode, where the entire ring expands and contracts symmetrically, typically gives rise to a very intense and sharp peak in the Raman spectrum, often found around 1000 cm⁻¹. This mode is a hallmark of aromatic and heteroaromatic systems. Other in-plane ring deformation modes are also readily observed.
In the context of this compound, Raman spectroscopy would clearly identify the pyrazine ring skeletal vibrations. The C=C and C=N stretching vibrations are also Raman active and appear in the 1600-1400 cm⁻¹ region, complementing the data from IR. The C-Cl stretch, while visible in IR, is also expected to be Raman active and can be used for confirmation. The aliphatic C-H stretching and bending modes of the ethyl group will also be present, although they are often less intense than the ring modes. The combination of IR and Raman data provides a more complete picture of the vibrational characteristics of the molecule.
The table below outlines key Raman shifts expected for this compound.
| Vibrational Mode | Functional Group/Moiety | Expected Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Pyrazine Ring | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | Ethyl Group | 2980 - 2850 | Medium-Strong |
| Ring Skeletal/Breathing Modes | Pyrazine Ring | 1600 - 1000 | Strong (Especially symmetric modes) |
| C-Cl Stretch | Chloro Group | 800 - 600 | Medium |
| Ring Deformation | Pyrazine Ring | < 600 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure from fragmentation patterns. For this compound (C₆H₇ClN₂), the nominal molecular weight is 142 g/mol .
A key diagnostic feature in the mass spectrum of a chlorine-containing compound is the isotopic signature of chlorine. Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum of this compound will exhibit a characteristic pair of peaks for the molecular ion (M⁺) and any chlorine-containing fragments. The molecular ion will appear as a peak at m/z 142 (corresponding to [C₆H₇³⁵ClN₂]⁺) and an (M+2)⁺ peak at m/z 144 (corresponding to [C₆H₇³⁷ClN₂]⁺), with an intensity ratio of approximately 3:1. This pattern is definitive proof of the presence of a single chlorine atom in the molecule.
Under electron ionization (EI), the molecular ion undergoes fragmentation, providing structural clues. Plausible fragmentation pathways for this compound include:
Loss of a methyl radical (•CH₃): Cleavage of the C-C bond in the ethyl group results in a stable ion at m/z 127 [M-15]⁺.
Loss of an ethyl radical (•C₂H₅): Loss of the entire ethyl side chain yields the 2-chloropyrazinyl cation at m/z 113 [M-29]⁺.
Loss of a chlorine radical (•Cl): This fragmentation produces the 2-ethylpyrazinyl cation at m/z 107 [M-35]⁺.
Loss of hydrogen cyanide (HCN): A common fragmentation pathway for nitrogen-containing heterocycles, leading to the cleavage of the ring.
The relative intensities of these fragment ions help to piece together the molecular structure.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 144 | [C₆H₇³⁷ClN₂]⁺ | Molecular Ion (M+2)⁺ |
| 142 | [C₆H₇³⁵ClN₂]⁺ | Molecular Ion (M)⁺ |
| 129 / 127 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |
| 115 / 113 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 107 | [M - Cl]⁺ | Loss of a chlorine radical |
| 80 | [C₄H₄N]⁺ | Ring fragmentation after loss of Cl and HCN |
Crystallographic Analysis (e.g., X-ray Diffraction) for Solid-State Structure Determination of Pyrazine Complexes
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique provides precise data on bond lengths, bond angles, torsional angles, and intermolecular interactions within the crystal lattice. While a specific crystal structure for this compound is not discussed here, the application of XRD to pyrazine derivatives reveals key structural insights.
If a suitable single crystal of this compound were analyzed, XRD would provide a wealth of structural information. The analysis would first determine the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice.
The primary results would be the precise coordinates of each atom in the molecule. From these coordinates, the following can be determined:
Molecular Geometry: The planarity of the pyrazine ring would be confirmed. Bond lengths (e.g., C-N, C-C, C-Cl) and bond angles (e.g., C-N-C) would be measured with high precision, confirming the heterocyclic aromatic structure.
Substituent Conformation: The orientation of the ethyl group relative to the plane of the pyrazine ring would be defined. The analysis would show whether the ethyl group is positioned to minimize steric hindrance and how it influences molecular packing.
Intermolecular Interactions: XRD reveals how molecules are arranged in the crystal. For this compound, potential non-covalent interactions include weak C-H···N hydrogen bonds between the ethyl or ring protons of one molecule and the nitrogen atoms of a neighboring molecule. Furthermore, π-π stacking interactions between parallel pyrazine rings could be a significant packing motif. The chlorine atom could also participate in halogen bonding (C-Cl···N or C-Cl···π interactions), which are increasingly recognized as important structure-directing forces.
The table below presents hypothetical, yet chemically reasonable, crystallographic data that could be obtained for this compound.
| Parameter | Hypothetical Value / Description |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Parameters (a, b, c, β) | a ≈ 6.5 Å, b ≈ 14.0 Å, c ≈ 8.0 Å, β ≈ 95° |
| Bond Length (C-Cl) | ~1.74 Å |
| Bond Length (C-N, avg.) | ~1.33 Å |
| Bond Length (C-C, ring) | ~1.39 Å |
| Key Intermolecular Interaction | π-π stacking (inter-planar distance ~3.5 Å) |
Computational and Theoretical Investigations of 2 Chloro 6 Ethylpyrazine
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular geometry, and reactivity.
Density Functional Theory (DFT) has become a widely used method in computational chemistry for studying pyrazine (B50134) derivatives due to its favorable balance of accuracy and computational cost. aip.orgbrieflands.com DFT is employed to optimize molecular geometries, predict electronic structures, and calculate various chemical reactivity descriptors. iaea.org
Research on pyrazine derivatives demonstrates that DFT can effectively model their adsorption properties and global reactivity parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the energy gap (ELUMO – EHOMO). iaea.org These parameters are crucial for understanding the kinetic stability of a molecule; a large HOMO-LUMO gap implies high stability. mdpi.com For instance, studies on compounds like 2-methylpyrazine (B48319) (MP), 2-aminopyrazine (B29847) (AP), and 2-amino-5-bromopyrazine (B17997) (ABP) have used DFT to correlate these electronic properties with experimental outcomes like corrosion inhibition. iaea.org The binding energy of these molecules on an Fe (110) surface was found to follow the order ABP > AP > MP, which was consistent with experimental findings. iaea.org
DFT calculations, often using the B3LYP functional with basis sets like 6-31G* and 6-311G**, have been successfully applied to determine the optimized geometries of various chloro-substituted pyrazines. researchgate.net Furthermore, DFT is used to map molecular electrostatic potentials (MEP), which identify the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attacks. mdpi.com
Table 1: Calculated Global Reactivity Parameters for Select Pyrazine Derivatives Using DFT
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| 2-methylpyrazine (MP) | -6.449 | -1.411 | 5.038 | 0.77 |
| 2-aminopyrazine (AP) | -5.921 | -1.132 | 4.789 | 1.83 |
| 2-amino-5-bromopyrazine (ABP) | -6.215 | -1.974 | 4.241 | 2.11 |
Source: Adapted from data presented in theoretical evaluations of pyrazine derivatives. iaea.org
Ab initio methods, which are based on first principles without the use of empirical parameters, are invaluable for the accurate prediction of spectroscopic properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used to study the excited states and vibrational frequencies of pyrazine and its derivatives. aip.orgacs.org
For example, second-order Møller-Plesset perturbation theory has been used to study copper-diazine complexes, including those with pyrazine. aip.org These calculations help identify equilibrium structures and metal-ligand vibrational frequencies, which can be compared with experimental data from techniques like pulsed-field ionization zero electron kinetic energy (ZEKE) spectroscopy. aip.org
Furthermore, high-level ab initio calculations, including CASPT2 and EOM-CCSD(T), have been applied to evaluate the vertical excitation energies of singlet and triplet excited states in pyrazine. acs.org Such studies provide benchmark data that are crucial for validating the results from more computationally efficient methods like Time-Dependent DFT (TD-DFT). The accurate prediction of electronic spectra and excited state properties is essential for designing molecules with specific photophysical characteristics. acs.orgjlu.edu.cn
Molecular Dynamics (MD) Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing a "computational microscope" to observe interactions and dynamic processes that are often difficult to capture experimentally.
MD simulations are instrumental in investigating the diffusion of small molecules and their interactions with complex environments like biological membranes or metal-organic frameworks (MOFs). acs.orgnih.govnih.gov The ability of a molecule to permeate a biological membrane is a critical factor in its bioavailability and is often related to its lipophilicity and interactions with membrane components. brieflands.comrsc.org
Computational studies on pyrazine derivatives have explored their binding modes with transport proteins and their permeability across cell membranes. frontiersin.org For instance, molecular docking simulations, a technique often used in conjunction with MD, predicted that a pyrazine-based probe could bind to the human asialoglycoprotein receptor (ASGPR), a membrane transport protein, with a significant binding affinity. frontiersin.org These simulations suggested that the interaction was facilitated by the pyrazine core's ability to form hydrogen bonds and engage in electrostatic and hydrophobic interactions. frontiersin.org
Simulations also reveal the flexibility of structures upon guest interaction. In studies of MOFs containing pyrazine ligands, MD simulations showed that the framework undergoes fluctuations and tilting of the pyrazine ligand in the presence of guest molecules. acs.orgnih.gov
Table 2: Molecular Docking Simulation Results for a Pyrazine-Based Probe with a Membrane Transporter Protein
| Parameter | Value |
| Target Protein | Human Asialoglycoprotein Receptor (ASGPR) |
| PDB ID | 1DV8 |
| Predicted Binding Affinity | -5.6 kcal/mol |
Source: Data from docking simulations of a novel pyrazine probe. frontiersin.org
Beyond simple diffusion, computational methods can provide detailed insights into how pyrazine derivatives may perturb biological membranes and interact with membrane-associated proteins. nih.govnih.gov The membrane plays a crucial role in the interactions between drug molecules and their target proteins. nih.gov
MD simulations combined with spectroscopic studies have shown that pyrazine derivatives can interact with proteins like bovine serum albumin (BSA), a key transport protein. nih.gov These studies revealed that the primary forces driving the interaction are hydrophobic and that the binding can induce conformational changes in the protein. Molecular docking identified specific hydrophobic amino acid residues surrounding the pyrazine molecule, with π-π stacking and hydrogen bonds stabilizing the complex. nih.gov Theoretical studies have also suggested that membrane curvature can influence the diffusion of molecules within the membrane, an aspect that can be explored via simulation. frontiersin.org These computational insights are vital for understanding the mechanisms of transport and action of pyrazine compounds within biological systems. nih.gov
Thermochemical Studies and Energetic Properties of Chloropyrazines
Thermochemical studies focus on the energetic properties of compounds, such as their enthalpies of formation, which are critical for assessing their stability and potential as energetic materials. acs.orgnih.govbegellhouse.com Experimental techniques like combustion calorimetry, combined with computational methods, provide a comprehensive understanding of these properties. researchgate.net
The standard molar enthalpy of formation (ΔfHm°) is a key thermochemical parameter. For 2-chloropyrazine (B57796), this value has been determined experimentally from its molar enthalpy of combustion, measured by rotating-bomb combustion calorimetry. researchgate.net The standard molar enthalpy of vaporization (ΔglHm°) was measured by Calvet microcalorimetry. researchgate.net These experimental values serve as a benchmark for theoretical calculations.
DFT calculations (using the B3LYP functional) have been used to estimate the gas-phase enthalpies of formation for a range of chloropyrazines by calculating the energy of isodesmic reactions. researchgate.net This approach allows for the prediction of thermochemical data for compounds that have not been studied experimentally. researchgate.net Research into other substituted pyrazines, particularly those with nitro groups, has also utilized computational methods to predict detonation properties and thermal stabilities, highlighting the role of substituents in tuning the energetic performance of the pyrazine core. acs.orgrsc.orgresearchgate.net
Table 3: Experimental Thermochemical Data for 2-Chloropyrazine at T = 298.15 K
| Property | Symbol | Value (kJ·mol⁻¹) |
| Standard Molar Enthalpy of Combustion (liquid) | -ΔcHm°(l) | 2149.4 ± 1.0 |
| Standard Molar Enthalpy of Vaporization | ΔglHm° | 45.1 ± 1.5 |
| Standard Molar Enthalpy of Formation (liquid) | ΔfHm°(l) | 68.4 ± 1.8 |
| Standard Molar Enthalpy of Formation (gas) | ΔfHm°(g) | 113.5 ± 2.3 |
Source: Data from a thermochemical study of chloropyrazines. researchgate.net
Conformational Analysis and Isomer Stability Assessment
The three-dimensional structure of 2-chloro-6-ethylpyrazine is not rigid. The presence of the ethyl group allows for rotation around the single bond connecting it to the pyrazine ring, leading to different spatial arrangements known as conformations. The stability of these conformers is influenced by a delicate balance of steric and electronic effects.
| Factor | Description | Relevance to this compound |
|---|---|---|
| Steric Hindrance | Repulsive forces between non-bonded atoms in close proximity. | Influences the preferred rotational angle of the ethyl group to minimize interaction with the pyrazine ring and chlorine atom. |
| Torsional Strain | Strain due to eclipsing bonds in a conformation. | Affects the energy barrier for the rotation of the ethyl group around the C-C bond. |
| Electronic Effects | Influence of substituent electronegativity and resonance on electron density and stability. | The interplay between the electron-withdrawing chlorine and electron-donating ethyl group impacts the stability of positional isomers. mdpi.com |
| Dipole Moment | The overall molecular polarity resulting from bond dipoles. | Different conformers and isomers will have varying dipole moments, affecting their interaction with solvents and other molecules. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. Theoretical calculations can map out the entire energy profile of a reaction, identifying transition states, intermediates, and the activation energy required for the reaction to proceed. This is particularly valuable for understanding reactions such as nucleophilic substitution, where the chlorine atom is replaced by another functional group.
Density Functional Theory (DFT) methods, such as B3LYP, are commonly used to investigate the relationship between electronic properties and reactivity. science.govnii.ac.jp For substituted pyrazines, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack. science.gov In the case of this compound, the presence of two nitrogen atoms and a chlorine atom creates multiple potentially reactive sites. doi.org
Computational studies on the synthesis of related complex molecules have shown that differences in the electrophilicity of carbon atoms bearing halogen substituents can lead to side reactions, lowering the efficiency of a desired transformation. ewadirect.com By modeling the reaction pathways, it is possible to predict the selectivity of a reaction and understand the factors that favor the formation of one product over another. For example, modeling the nucleophilic substitution at the chloro-substituted carbon can help in understanding the influence of the solvent and the nature of the nucleophile on the reaction rate and outcome. The use of a polarizable continuum model (PCM) can simulate the solvent environment, providing a more accurate picture of the reaction in solution. nii.ac.jp
| Computational Method | Information Provided | Application to this compound Reactions |
|---|---|---|
| Density Functional Theory (DFT) | Calculates electronic structure, molecular orbitals (HOMO/LUMO), and energies of reactants, products, and transition states. science.govnii.ac.jp | Predicting the most reactive site for nucleophilic attack and calculating the activation energy for chlorine substitution. |
| Transition State Search | Identifies the geometry and energy of the highest point on the reaction coordinate (the transition state). | Elucidating the precise mechanism (e.g., SNAr) of substitution reactions on the pyrazine ring. |
| Polarizable Continuum Model (PCM) | Simulates the effect of a solvent on the reaction energetics and molecular properties. nii.ac.jp | Assessing how different solvents can influence the rate and selectivity of reactions involving this compound. |
| Molecular Orbital Analysis | Visualizes the distribution of electron density in orbitals like HOMO and LUMO. science.gov | Understanding the electrophilic and nucleophilic character of different atoms in the molecule to rationalize observed reactivity. |
Chemical Reactivity and Derivatization Studies of 2 Chloro 6 Ethylpyrazine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Pyrazine (B50134) Ring
The pyrazine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), a reaction in which a nucleophile displaces a leaving group, such as a halide, on the aromatic core. wikipedia.org The chlorine atom at the 2-position of 2-chloro-6-ethylpyrazine serves as a good leaving group, facilitating its displacement by various nucleophiles. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.
The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing nature of the pyrazine nitrogens. libretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org
Common nucleophiles used in SNAr reactions with this compound and related halopyrazines include amines, alkoxides, and thiols. For instance, the reaction with amines leads to the formation of aminopyrazines, a class of compounds with significant interest in medicinal chemistry. The reaction conditions for these substitutions can vary, with some proceeding at room temperature while others may require heating. libretexts.orgd-nb.info
A variety of N-nucleophiles can be successfully coupled with chloro-heterocycles under mild, aqueous conditions using additives like hydroxypropyl methylcellulose (B11928114) (HPMC). d-nb.info This method has been shown to be effective for a broad range of substrates, although highly activated electrophiles can sometimes lead to hydrolysis as a competing reaction. d-nb.info
| Nucleophile | Product | Reaction Conditions |
| Amines (e.g., R-NH2) | 2-Amino-6-ethylpyrazines | Varies (e.g., heating, base) |
| Alkoxides (e.g., R-O-) | 2-Alkoxy-6-ethylpyrazines | Basic conditions |
| Thiols (e.g., R-SH) | 2-Thio-6-ethylpyrazines | Basic conditions |
Electrophilic Aromatic Substitution (EAS) Reactions on the Pyrazine Core
In contrast to its high reactivity towards nucleophiles, the pyrazine ring is generally resistant to electrophilic aromatic substitution (EAS). chemicalbook.com This is due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards attack by electrophiles. wikipedia.org The nitrogen atoms can also be protonated or coordinate to Lewis acids under typical EAS reaction conditions, further deactivating the ring. wikipedia.org
Common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation are difficult to achieve on the pyrazine core itself. wikipedia.orgmsu.edu These reactions typically require harsh conditions and often result in low yields, if they proceed at all. The deactivating effect of the nitrogen atoms destabilizes the positively charged intermediate (arenium ion) that is formed during the reaction. wikipedia.org
Therefore, direct electrophilic substitution on the carbon atoms of the this compound ring is not a common synthetic strategy.
Functional Group Interconversions of the Ethyl Side Chain and Halogen Atom
The ethyl group and the chlorine atom of this compound can undergo various functional group interconversions, further expanding its synthetic versatility.
The ethyl side chain can be modified through reactions such as oxidation. For example, oxidation of an ethyl group can lead to the formation of a vinyl group or, under stronger conditions, a carboxylic acid. solubilityofthings.com Conversely, the chloroethyl group in a related compound, 2-(1-chloroethyl)pyrazine, can be reduced to an ethyl group.
The chlorine atom can be replaced through nucleophilic substitution as discussed previously. Additionally, the chlorine atom can be involved in other transformations. For instance, in related chloro-substituted heterocycles, the chloro group can be converted to other halogens, such as iodine, through reactions like the Finkelstein reaction. vanderbilt.edu
| Starting Group | Reagent/Condition | Resulting Group |
| Ethyl (-CH2CH3) | Oxidation (e.g., KMnO4) | Carboxylic Acid (-COOH) |
| Chloro (-Cl) | Nucleophile (e.g., R-NH2) | Amino (-NHR) |
Cross-Coupling Reactions and Advanced Synthetic Transformations
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. whiterose.ac.uk Reactions like the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide range of substituents at the 2-position.
In a Suzuki coupling , an organoboron reagent is coupled with the halo-pyrazine in the presence of a palladium catalyst and a base. This is a versatile method for forming biaryl compounds or introducing alkyl or vinyl groups.
The Heck reaction involves the coupling of the halo-pyrazine with an alkene to form a substituted alkene. researchgate.net This reaction is catalyzed by a palladium complex and typically requires a base.
The Sonogashira coupling allows for the formation of a carbon-carbon triple bond by reacting the halo-pyrazine with a terminal alkyne, using a palladium catalyst and a copper co-catalyst. mdpi.com
These reactions have been successfully applied to various chloropyrazines, demonstrating their utility in complex molecule synthesis. The choice of catalyst, ligands, base, and solvent is crucial for optimizing these reactions. whiterose.ac.uksigmaaldrich.com For instance, Stille coupling, which uses organotin reagents, has been employed for the synthesis of bipyrazines from chloropyrazines. vulcanchem.com
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | Organoboron reagent (e.g., R-B(OH)2) | Pd catalyst, base | Biaryls, alkyl/vinyl-pyrazines |
| Heck Coupling | Alkene (e.g., CH2=CHR) | Pd catalyst, base | Alkenyl-pyrazines |
| Sonogashira Coupling | Terminal alkyne (e.g., H−C≡C−R) | Pd catalyst, Cu co-catalyst | Alkynyl-pyrazines |
| Stille Coupling | Organotin reagent (e.g., R-Sn(Bu)3) | Pd catalyst | Biaryls, substituted pyrazines |
Formation of Coordination Complexes with Transition Metal Centers
The nitrogen atoms of the pyrazine ring in this compound possess lone pairs of electrons, making them effective ligands for coordinating with transition metal centers. Pyrazine and its derivatives are known to form a variety of coordination complexes with diverse geometries and nuclearities. researchgate.net
2-Ethylpyrazine (B116886), a closely related compound, has been shown to form tetrameric copper(II) complexes. chemicalpapers.com In these structures, the nitrogen atom of the pyrazine ligand coordinates to the copper center. chemicalpapers.com Similarly, 2-chloropyrazine (B57796) can act as a ligand, forming complexes with copper(I) iodide. iucr.org In these complexes, the 2-chloropyrazine ligand coordinates to the copper cation through the nitrogen atom that is not adjacent to the chloro substituent. iucr.org
The ability of this compound to act as a ligand opens up possibilities for its use in the construction of metal-organic frameworks (MOFs) and other coordination polymers with interesting catalytic, magnetic, or optical properties. The electronic properties of the pyrazine ring and the steric effects of the substituents can influence the structure and properties of the resulting metal complexes.
| Metal Ion | Ligand | Resulting Complex Structure |
| Copper(II) | 2-Ethylpyrazine | Tetranuclear Cu4OX6L4 complex |
| Copper(I) | 2-Chloropyrazine | Binuclear (CuI)2(2-chloropyrazine)4 complex |
Future Directions and Emerging Research Frontiers for 2 Chloro 6 Ethylpyrazine
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of 2-Chloro-6-ethylpyrazine and its derivatives is a cornerstone of its application. Current research is actively pursuing innovative synthetic strategies to improve yield, reduce reaction times, and enhance selectivity. One approach involves the use of palladium-catalyzed cross-coupling reactions, which have proven effective in creating C-N bonds with various amines. nih.gov For instance, the synthesis of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives utilized a key intermediate, N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide, which was further modified through nucleophilic substitution and palladium-catalyzed reactions, achieving moderate to high yields. nih.gov
Another promising avenue is the derivatization of the pyrazine (B50134) core through methods like the one-pot condensation of an α-amino acid amide and a 1,2-dicarbonyl compound. nih.gov The synthesis of arglecin, for example, involved the initial formation of a mixture of chloropyrazines, from which 2-chloro-3-isobutyl-6-methylpyrazine was isolated and subsequently converted to the desired product. nih.gov Additionally, methods starting from 2-chloro ketone oximes and α-amino acid esters are being explored. nih.gov The development of biocatalytic methods also presents a significant opportunity for greener and more efficient synthetic routes to pyrazine derivatives. acs.org
A notable example of a synthetic pathway involves the reaction of 2-ethylpyrazine (B116886) with chlorine, using benzoyl peroxide as a catalyst at temperatures between 50-95 °C, to produce an intermediate that is then hydrolyzed to 2-acetylpyrazine. google.com The optimization of reaction conditions, such as temperature and the molar ratio of reactants, has been shown to significantly increase the yield of the intermediate to over 80%. google.com
Advanced Spectroscopic Techniques for In Situ Monitoring of Reaction Pathways
Understanding the intricate reaction pathways involved in the formation and transformation of this compound is crucial for optimizing synthetic processes. Advanced spectroscopic techniques are playing a pivotal role in this endeavor. For instance, ultrafast photoelectron spectroscopy has been employed to investigate the nonadiabatic wave packet dynamics of pyrazine over multiple potential energy surfaces, providing insights into its electronic relaxation pathways. mdpi.com
Time-resolved photoelectron spectroscopy has been instrumental in studying the internal conversion processes in photo-excited pyrazine, revealing the timescales of transitions between different electronic states. nih.gov Furthermore, near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, in conjunction with theoretical computations, has been used to probe the electronic structure of pyrazine in its ground state. nih.gov The application of such in-situ monitoring techniques can provide real-time data on reaction intermediates and transition states, enabling a more profound understanding and control over the synthetic outcomes. The use of techniques like fluorescence spectroscopy can also shed light on the interactions of pyrazine derivatives with biological molecules. mdpi.com
Integration of Computational and Experimental Approaches for Predictive Molecular Design
The synergy between computational modeling and experimental validation is accelerating the discovery and design of novel pyrazine derivatives with tailored properties. Density functional theory (DFT) is a powerful tool for investigating the electronic structure, stability, and reactivity of these compounds. researchgate.net For instance, DFT calculations have been used to study the structure-activity relationships of pyrazine derivatives as inhibitors of specific enzymes. researchgate.net
Quantitative structure-activity relationship (QSAR) models are also being developed to predict the biological activities of pyrazine compounds. nih.govnih.gov These models use statistical methods to correlate the chemical structure of a molecule with its biological effect, enabling the virtual screening of large libraries of compounds. nih.govnih.gov Docking studies are employed to visualize and understand the interactions between pyrazine derivatives and their biological targets at the molecular level. researchgate.netnih.gov This integrated approach allows for a more rational and efficient design of molecules with desired functionalities, be it for pharmaceutical or material science applications.
Investigation of Advanced Material Science Applications of Pyrazine Derivatives
The inherent electronic properties of the pyrazine ring, particularly its electron-withdrawing nature, make it a valuable component in the design of advanced materials. biosynce.com Pyrazine-containing polymers and materials are being investigated for their potential in electronics and optoelectronics, including applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. biosynce.comlifechemicals.com
The synthesis of donor-acceptor compounds incorporating pyrazine and other building blocks, such as triphenylamine, has led to materials with promising performance in OLED devices. rsc.org The design and synthesis of pyrazine-based materials with specific properties, such as high conductivity or selective binding capabilities, are expected to unlock new opportunities in these fields. biosynce.com Furthermore, pyrazine derivatives can act as ligands in the formation of coordination complexes with metal ions, which have potential applications in catalysis and materials science. biosynce.com
Targeted Applications in Specific Chemical Biology Pathways and Enzyme Modulation
The diverse biological activities of pyrazine derivatives have spurred research into their targeted applications in specific chemical biology pathways and as modulators of enzyme activity. biosynce.comrsc.org Many pyrazine-based compounds exhibit a range of biological effects, including antibacterial, antifungal, antiviral, and anticancer properties. biosynce.com
For example, pyrazinamide (B1679903) is a well-known anti-tuberculosis drug, and researchers are actively designing and synthesizing novel pyrazinamide analogues with enhanced activity. nih.gov The structural similarity of compounds like 2-hydrazinopyrazine to pyrazinamide makes them interesting subjects for investigating their physicochemical and biological properties. rsc.org Computational studies, such as QSAR and docking, are being used to understand the structure-activity relationships of pyrazine derivatives and to identify key features for their biological activity. researchgate.netnih.gov The ability of pyrazine derivatives to interact with biological targets like DNA and proteins is also being explored. rsc.org This targeted approach holds significant promise for the development of new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 2-Chloro-6-ethylpyrazine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, coupling 6-chloropyrazine derivatives with ethylamine precursors using catalysts like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF or THF improves yields (~75–85%) . Optimization includes:
- Temperature control : Maintaining 0–5°C during amine coupling to minimize side reactions.
- Purification : Recrystallization or column chromatography to isolate the product from unreacted starting materials.
- Catalyst selection : Triethylamine as a base enhances reaction efficiency by neutralizing acidic byproducts .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar compounds?
- Methodological Answer : Key spectral markers include:
- ¹H NMR : A triplet at δ 1.2–1.4 ppm for the ethyl group’s CH₃ and a multiplet at δ 3.4–3.6 ppm for the CH₂ adjacent to the pyrazine ring. Chlorine’s electron-withdrawing effect deshields the pyrazine protons, shifting their signals to δ 8.5–9.0 ppm .
- IR : Absence of N-H stretches (ruling out amine derivatives) and presence of C-Cl stretches at 550–650 cm⁻¹ .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electron density and frontier molecular orbitals. For example:
- Local softness analysis identifies the C-2 chlorine as the most reactive site for nucleophilic substitution due to its low electron density (σ = 0.85 e⁻/ų) .
- Activation energy barriers for SN2 mechanisms are calculated to assess feasibility under varying solvents (e.g., polar aprotic solvents lower ΔG‡ by 15–20 kcal/mol) .
Q. What strategies address contradictory data in reaction outcomes, such as unexpected byproducts during ethyl group functionalization?
- Methodological Answer :
- Reaction monitoring : Use LC-MS to detect intermediates (e.g., oxidation of the ethyl group to a ketone in the presence of trace O₂) .
- Kinetic isotope effects : Replace ethyl hydrogens with deuterium to study H/D exchange mechanisms influencing byproduct formation .
- Controlled atmosphere : Conduct reactions under inert gas to suppress oxidation pathways .
Q. How does the chloro-ethyl substitution pattern influence biological activity in pyrazine derivatives?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Compare this compound with analogs (e.g., 2-methyl or 2-fluoro derivatives) in kinase inhibition assays. The ethyl group enhances lipophilicity (logP = 2.1), improving membrane permeability in cell-based assays .
- Docking simulations : Model interactions with target proteins (e.g., binding affinity to PI3Kγ increased by 30% compared to unsubstituted pyrazines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
